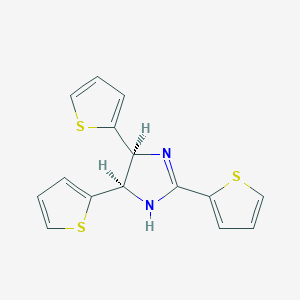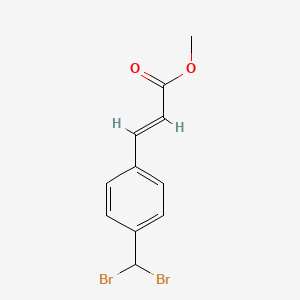
Methyl 3-(4-(dibromomethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is an organic compound with the molecular formula C11H10Br2O2 It is a derivative of acrylate, characterized by the presence of a dibromomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(dibromomethyl)phenyl)acrylate typically involves the bromination of methyl 3-(4-methylphenyl)acrylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(dibromomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-(dibromomethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(dibromomethyl)phenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-(bromomethyl)phenyl)acrylate
- Methyl 3-(4-(chloromethyl)phenyl)acrylate
- Methyl 3-(4-(iodomethyl)phenyl)acrylate
Uniqueness
Methyl 3-(4-(dibromomethyl)phenyl)acrylate is unique due to the presence of two bromine atoms, which enhance its reactivity compared to its mono-brominated counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C11H10Br2O2 |
|---|---|
Molecular Weight |
334.00 g/mol |
IUPAC Name |
methyl (E)-3-[4-(dibromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)11(12)13/h2-7,11H,1H3/b7-4+ |
InChI Key |
SPSZEVYLVUSVGK-QPJJXVBHSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(Br)Br |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


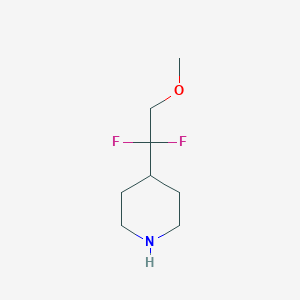

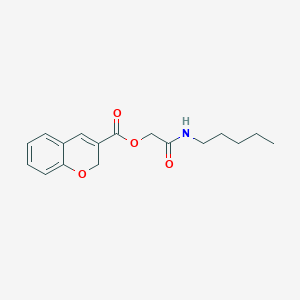


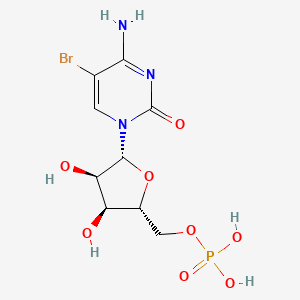

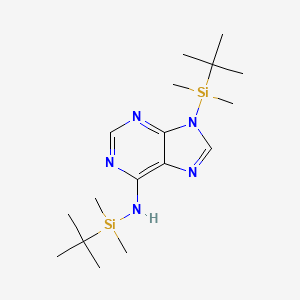
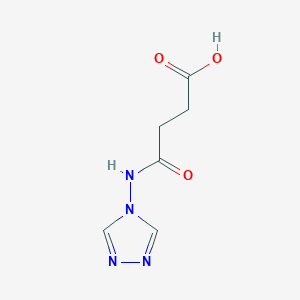


![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
